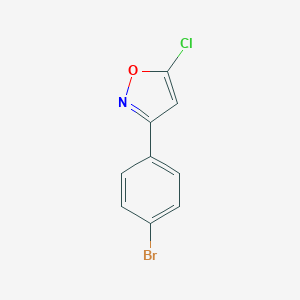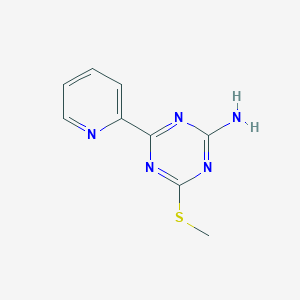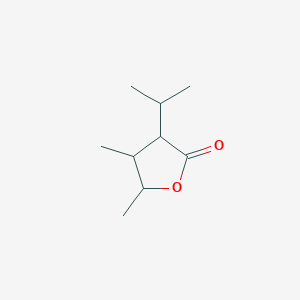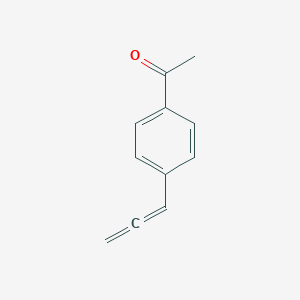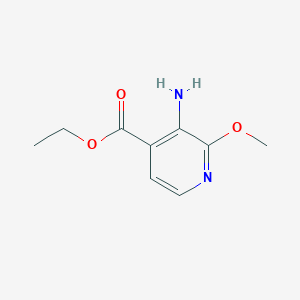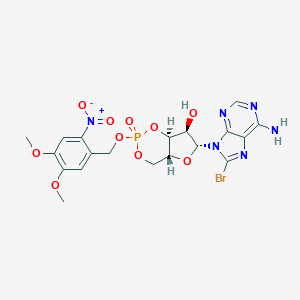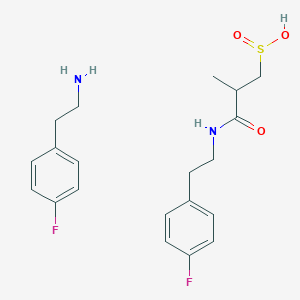
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as FPEA and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of FPEA is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. FPEA has been shown to inhibit the activity of various enzymes and proteins involved in oxidative stress and inflammation, which may contribute to its antioxidant properties. FPEA also appears to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain.
Biochemical And Physiological Effects
FPEA has been shown to have a number of biochemical and physiological effects in the body. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been shown to have a neuroprotective effect, which may be related to its ability to modulate signaling pathways in the brain. Additionally, FPEA has been shown to have a positive effect on glucose metabolism and insulin sensitivity.
Advantages And Limitations For Lab Experiments
The advantages of using FPEA in lab experiments include its potent antioxidant properties, its neuroprotective effect, and its potential use in the treatment of various diseases. However, the limitations of using FPEA in lab experiments include the complex synthesis process, the potential for toxicity at high doses, and the need for specialized equipment and expertise.
Future Directions
There are many potential future directions for research related to FPEA. Some possible areas of focus include further studies related to its mechanism of action, its potential use in the treatment of various diseases, and its potential use in combination with other compounds for enhanced therapeutic effects. Additionally, further studies may be needed to determine the optimal dosage and administration of FPEA for various therapeutic applications.
Synthesis Methods
The synthesis of FPEA involves the reaction of 4-fluorophenylacetic acid with thionyl chloride, followed by the addition of 2-(4-fluorophenyl)ethylamine and sodium sulfinate. The resulting product is then reacted with 4-fluorobenzeneethanamine to produce FPEA. The synthesis of FPEA is a complex process that requires expertise and specialized equipment.
Scientific Research Applications
FPEA has been extensively studied for its potential use in scientific research. It has been shown to have potent antioxidant properties and has been used in studies related to oxidative stress and inflammation. FPEA has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
171359-21-0 |
|---|---|
Product Name |
1-Propanesulfinic acid, 3-((2-(4-fluorophenyl)ethyl)amino)-2-methyl-3-oxo-, compd. with 4-fluorobenzeneethanamine |
Molecular Formula |
C20H26F2N2O3S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C12H16FNO3S.C8H10FN/c1-9(8-18(16)17)12(15)14-7-6-10-2-4-11(13)5-3-10;9-8-3-1-7(2-4-8)5-6-10/h2-5,9H,6-8H2,1H3,(H,14,15)(H,16,17);1-4H,5-6,10H2 |
InChI Key |
INKDWTMNPHLMEL-UHFFFAOYSA-N |
SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
Canonical SMILES |
CC(CS(=O)O)C(=O)NCCC1=CC=C(C=C1)F.C1=CC(=CC=C1CCN)F |
synonyms |
2-(4-fluorophenyl)ethanamine, 2-[2-(4-fluorophenyl)ethylcarbamoyl]prop ane-1-sulfinic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



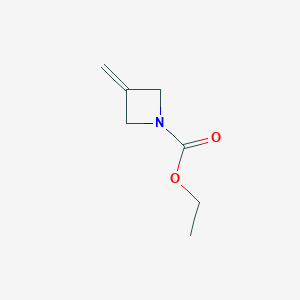
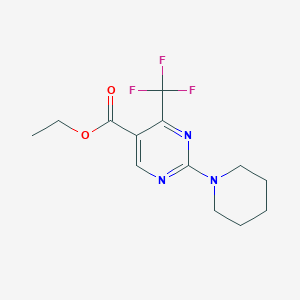




![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
